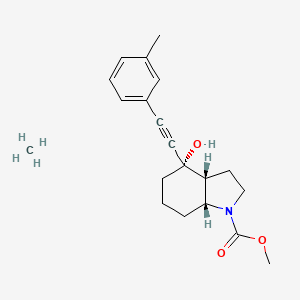

AFQ-056 racemate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C20H27NO3 |

|---|---|

Molecular Weight |

329.4 g/mol |

IUPAC Name |

methane;methyl (3aR,4S,7aR)-4-hydroxy-4-[2-(3-methylphenyl)ethynyl]-3,3a,5,6,7,7a-hexahydro-2H-indole-1-carboxylate |

InChI |

InChI=1S/C19H23NO3.CH4/c1-14-5-3-6-15(13-14)8-11-19(22)10-4-7-17-16(19)9-12-20(17)18(21)23-2;/h3,5-6,13,16-17,22H,4,7,9-10,12H2,1-2H3;1H4/t16-,17-,19-;/m1./s1 |

InChI Key |

YWMIKZVWGKYQIW-KXPMFKKKSA-N |

Isomeric SMILES |

C.CC1=CC(=CC=C1)C#C[C@@]2(CCC[C@@H]3[C@H]2CCN3C(=O)OC)O |

Canonical SMILES |

C.CC1=CC(=CC=C1)C#CC2(CCCC3C2CCN3C(=O)OC)O |

Origin of Product |

United States |

Foundational & Exploratory

AFQ-056 Racemate (Mavoglurant): A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

AFQ-056, also known as mavoglurant, is a potent, selective, and orally active non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5).[1][2][3] This document provides an in-depth technical overview of the mechanism of action of the AFQ-056 racemate, summarizing key preclinical data, detailing experimental methodologies, and visualizing its interaction with cellular signaling pathways. AFQ-056 has been investigated in clinical trials for a variety of neurological and psychiatric disorders, including Fragile X syndrome and L-dopa induced dyskinesia in Parkinson's disease.[1][3] Although some later-stage trials were discontinued, the compound remains a significant tool for understanding the role of mGluR5 in central nervous system pathophysiology.[4]

Core Mechanism of Action: mGluR5 Antagonism

AFQ-056 functions as a negative allosteric modulator (NAM) of the mGluR5.[5] Unlike competitive antagonists that bind to the same site as the endogenous ligand, glutamate, AFQ-056 binds to a distinct allosteric site on the receptor. This binding event induces a conformational change in the receptor that prevents its activation even when glutamate is bound.

In Vitro Pharmacology

A series of in vitro assays have been conducted to characterize the potency, selectivity, and functional effects of AFQ-056. The quantitative data from these studies are summarized in the tables below.

Table 1: In Vitro Potency of this compound

| Assay Type | Cell Line/Tissue | Agonist | Parameter | Value (nM) | Reference |

| Functional Assay | L(tk-) cells expressing human mGluR5a | Quisqualate | IC50 | 30 | [1][2] |

| Ca2+ Mobilization Assay | L(tk-) cells expressing human mGluR5a | Quisqualate | IC50 | 110 | [2] |

| Phosphoinositide (PI) Turnover Assay | L(tk-) cells expressing human mGluR5a | Quisqualate | IC50 | 30 | [2] |

| Radioligand Binding Assay | Rat brain membranes | [3H]-MPEP | IC50 | 47 | [2] |

Table 2: Enantiomeric Activity of AFQ-056

| Enantiomer | Assay | Parameter | Value (µM) | Inhibition at 10 µM (%) |

| (-)-mavoglurant | Ca2+ Mobilization | IC50 | 0.11 | - |

| (-)-mavoglurant | PI Turnover | IC50 | 0.03 | - |

| (+)-mavoglurant | Ca2+ Mobilization | - | - | 37 |

| (+)-mavoglurant | PI Turnover | - | - | 18 |

Note: The (-)-enantiomer is the more active form.

Selectivity Profile

AFQ-056 demonstrates high selectivity for mGluR5 over other mGluR subtypes and a broad panel of other CNS-relevant receptors, transporters, and enzymes. In a screening of 238 targets, AFQ-056 showed greater than 300-fold selectivity for mGluR5.[1][2]

Downstream Signaling Pathways

mGluR5 is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to Gαq/11. This initiates a cascade of intracellular signaling events. By antagonizing mGluR5, AFQ-056 effectively inhibits these downstream pathways.

Figure 1: mGluR5 Signaling Pathway and the Inhibitory Action of AFQ-056.

In Vivo Pharmacology: Stress-Induced Hyperthermia (SIH) Model

The anxiolytic-like properties of AFQ-056 were evaluated using the stress-induced hyperthermia (SIH) model in mice. This model is based on the principle that stressful stimuli cause a transient rise in body temperature, which can be attenuated by anxiolytic drugs.

Table 3: In Vivo Efficacy of AFQ-056 in the SIH Model

| Animal Model | Dosing | Effect |

| Mice | 0.1 - 10 mg/kg (p.o.) | Dose-dependent inhibition of SIH |

Experimental Protocols

In Vitro Functional Assays

4.1.1. Cell Culture and Transfection

-

Cell Line: L(tk-) (mouse fibroblast) cells were used.

-

Transfection: Cells were stably transfected with the cDNA encoding for human mGluR5a using a standard calcium phosphate precipitation method.

-

Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified atmosphere of 5% CO2.

4.1.2. Calcium (Ca2+) Mobilization Assay

-

Cell Plating: Transfected L(tk-) cells were seeded into 96-well black-walled, clear-bottom plates and grown to confluence.

-

Dye Loading: The growth medium was removed, and cells were incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C.

-

Compound Addition: AFQ-056 (or vehicle) was added to the wells at various concentrations and incubated for 10-20 minutes.

-

Agonist Stimulation: The plate was transferred to a fluorescence plate reader (e.g., FLIPR), and baseline fluorescence was measured. The mGluR5 agonist, quisqualate, was then added to stimulate the receptor.

-

Data Acquisition: Changes in intracellular calcium concentration were monitored by measuring the fluorescence intensity over time.

-

Data Analysis: The IC50 value was determined by fitting the concentration-response data to a four-parameter logistic equation.

4.1.3. Phosphoinositide (PI) Turnover Assay

-

Cell Labeling: Transfected L(tk-) cells were plated in 24-well plates and incubated overnight with [3H]-myo-inositol to label the cellular phosphoinositide pools.

-

Pre-incubation: The labeling medium was removed, and cells were pre-incubated with a LiCl-containing buffer for 15 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates (IPs).

-

Compound Treatment: AFQ-056 (or vehicle) was added, followed by the addition of the agonist quisqualate.

-

Incubation: The cells were incubated for 60 minutes at 37°C to allow for the accumulation of [3H]-IPs.

-

Extraction and Quantification: The reaction was terminated by the addition of a cold acid solution. The [3H]-IPs were then separated from free [3H]-inositol using anion-exchange chromatography and quantified by liquid scintillation counting.

-

Data Analysis: The IC50 value was calculated from the concentration-response curve.

Figure 2: Experimental Workflow for In Vitro Functional Assays.

In Vivo Stress-Induced Hyperthermia (SIH) Protocol

-

Animals: Male C57BL/6 mice were used. They were group-housed under a standard 12-hour light/dark cycle with ad libitum access to food and water.

-

Habituation: Mice were habituated to the experimental room and handling for at least one week prior to the experiment.

-

Drug Administration: AFQ-056 was suspended in a vehicle (e.g., 0.5% methylcellulose in water) and administered orally (p.o.) via gavage at a volume of 10 mL/kg. The control group received the vehicle alone. Dosing occurred 60 minutes before the first temperature measurement.

-

Baseline Temperature (T1): The basal body temperature of each mouse was measured using a rectal probe inserted to a consistent depth.

-

Stress Induction: Immediately after the T1 measurement, the mice were returned to their home cage, which served as a mild stressor due to the handling and temperature measurement procedure.

-

Stressed Temperature (T2): 10 minutes after the T1 measurement, the rectal temperature was measured again to determine the stress-induced temperature.

-

Data Analysis: The change in body temperature (ΔT = T2 - T1) was calculated for each mouse. The effect of AFQ-056 was determined by comparing the ΔT of the drug-treated groups to the vehicle-treated group.

Conclusion

AFQ-056 (mavoglurant) is a well-characterized, potent, and selective non-competitive antagonist of mGluR5. Its mechanism of action involves the allosteric inhibition of the mGluR5, leading to the suppression of downstream Gq/11-mediated signaling pathways, including the mobilization of intracellular calcium and the activation of the MAPK/ERK pathway. In vivo, AFQ-056 has demonstrated anxiolytic-like effects in the stress-induced hyperthermia model. The detailed data and protocols presented in this guide provide a comprehensive resource for researchers in the fields of neuroscience and drug development who are investigating the therapeutic potential of mGluR5 modulation.

References

- 1. profiles.wustl.edu [profiles.wustl.edu]

- 2. Roles of mGluR5 in synaptic function and plasticity of the mouse thalamocortical pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Two Distinct Signaling Pathways Upregulate NMDA Receptor Responses via Two Distinct Metabotropic Glutamate Receptor Subtypes | Journal of Neuroscience [jneurosci.org]

- 4. Intracellular Metabotropic Glutamate Receptor 5 (mGluR5) Activates Signaling Cascades Distinct from Cell Surface Counterparts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

AFQ-056 (Mavoglurant) Racemate: A Technical Whitepaper on its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

AFQ-056, also known as mavoglurant, is a potent, selective, and non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5). Identified through a high-throughput screening campaign and subsequent lead optimization, AFQ-056 emerged as a promising clinical candidate for various neurological and psychiatric disorders, including Parkinson's disease-associated dyskinesias and Fragile X syndrome. This technical guide provides an in-depth overview of the discovery, synthesis of the racemate, and pharmacological characterization of AFQ-056, presenting key data in a structured format and detailing relevant experimental protocols.

Discovery of AFQ-056

The discovery of AFQ-056 was the result of a systematic drug discovery effort initiated by Novartis. The process began with a high-throughput screening (HTS) campaign to identify novel, non-competitive antagonists of the mGluR5 receptor.[1] This screening effort identified a lead compound which, through a process of chemical derivatization and structure-activity relationship (SAR) studies, led to the identification of AFQ-056.[1] The key structural modifications focused on improving potency, selectivity, and pharmacokinetic properties.

The developmental code name for mavoglurant is AFQ-056.[2] It was under development by Novartis and progressed to phase II and phase III clinical trials for Fragile X syndrome, but these were discontinued in 2014 due to disappointing results.[2] Development for other indications was halted by 2017.[2]

Synthesis of AFQ-056 Racemate

The synthesis of racemic AFQ-056 involves the construction of a central morpholin-3-one core, followed by the introduction of the key side chains. While a detailed, step-by-step protocol for the specific synthesis of the this compound is not publicly available in a single document, a plausible synthetic route can be constructed based on established organic chemistry principles and analogous syntheses of related compounds.

A potential synthetic approach would likely involve the following key transformations:

-

Formation of the Morpholin-3-one Scaffold: This could be achieved through various methods, such as the reaction of an amino alcohol with an alpha-haloacetyl halide.

-

Alkylation: Introduction of the p-tolyl methyl group at the nitrogen of the morpholinone ring.

-

Sonogashira Coupling: The final key step would involve a palladium-catalyzed Sonogashira coupling of a halogenated precursor with (3-fluorophenyl)acetylene to introduce the characteristic alkynyl side chain.

Pharmacological Profile

AFQ-056 is a potent and selective antagonist of mGluR5. Its pharmacological activity has been characterized in a variety of in vitro and in vivo assays.

In Vitro Pharmacology

The in vitro potency and selectivity of AFQ-056 have been determined using various assays, including calcium flux and radioligand binding assays.

| Assay Type | Cell Line/Preparation | Target | IC50 (nM) | Reference |

| Calcium (Ca2+) Mobilization Assay | L(tk-) cells expressing human mGluR5a | hmGluR5 | 110 | [3] |

| Phosphoinositide (PI) Turnover Assay | L(tk-) cells expressing human mGluR5a | hmGluR5 | 30 | [1][3] |

| Radioligand Binding Assay ([3H]-AAE327 displacement) | Rat brain membranes | mGluR5 | 47 | [3] |

AFQ-056 demonstrates high selectivity for mGluR5, with over 300-fold selectivity against a panel of 238 other CNS-relevant receptors, transporters, and enzymes.[1][3]

In Vivo Pharmacology & Pharmacokinetics

The in vivo efficacy and pharmacokinetic profile of AFQ-056 have been evaluated in several animal models.

| Species | Administration | Dose (mg/kg) | T1/2 (h) | Cmax (pmol/mL or g) | Bioavailability (%) | Reference |

| Mouse | Oral (p.o.) | 9.4 | 2.9 | Plasma: 950; Brain: 3500 | 32 | [3] |

| Mouse | Intravenous (i.v.) | 3.1 | 0.69 | Plasma: 3330; Brain: 8400 | N/A | [3] |

In a mouse model of stress-induced hyperthermia (SIH), a single oral dose of AFQ-056 (0.1-10 mg/kg) was shown to inhibit the hyperthermic response in a dose-dependent manner.[3]

Mechanism of Action and Signaling Pathway

AFQ-056 acts as a negative allosteric modulator (NAM) of the mGluR5 receptor. It binds to a site topographically distinct from the orthosteric glutamate binding site, thereby inhibiting the receptor's response to glutamate. mGluR5 is a G-protein coupled receptor (GPCR) that, upon activation, initiates a signaling cascade through Gαq/11, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This ultimately results in an increase in intracellular calcium concentrations. By blocking this pathway, AFQ-056 can modulate synaptic plasticity and neuronal excitability.

Caption: mGluR5 signaling pathway and the inhibitory action of AFQ-056.

Experimental Protocols

In Vitro mGluR5 Antagonism: Calcium Flux Assay

This protocol outlines a method to assess the antagonist activity of AFQ-056 on mGluR5 by measuring changes in intracellular calcium concentration.

Caption: Workflow for a calcium flux assay to determine mGluR5 antagonism.

Detailed Methodology:

-

Cell Culture: HEK293 cells stably expressing human mGluR5 are cultured in appropriate media and seeded into 96-well black-walled, clear-bottom plates.

-

Dye Loading: The cell culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and incubated to allow for dye uptake.

-

Compound Addition: After a wash step to remove extracellular dye, cells are incubated with varying concentrations of AFQ-056 or a vehicle control.

-

Agonist Stimulation: A known mGluR5 agonist (e.g., Quisqualate) is added to the wells to stimulate receptor activity.

-

Fluorescence Measurement: The fluorescence intensity in each well is measured over time using a fluorescence plate reader. An increase in fluorescence corresponds to an increase in intracellular calcium.

-

Data Analysis: The antagonist effect of AFQ-056 is quantified by measuring the reduction in the agonist-induced fluorescence signal. The IC50 value is calculated from the concentration-response curve.

In Vivo Efficacy: Rodent Model of Levodopa-Induced Dyskinesia (LID)

This protocol describes a common animal model used to evaluate the potential of compounds like AFQ-056 to treat L-DOPA-induced dyskinesias in Parkinson's disease models.

Detailed Methodology:

-

Induction of Parkinsonism: A unilateral lesion of the nigrostriatal dopamine pathway is induced in rodents (rats or mice) by stereotaxic injection of the neurotoxin 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle or the striatum.

-

Chronic Levodopa Treatment: Following a recovery period, the animals are treated daily with a high dose of L-DOPA (in combination with a peripheral decarboxylase inhibitor like benserazide) for several weeks to induce abnormal involuntary movements (AIMs), which are the animal equivalent of dyskinesias.

-

Behavioral Scoring: The severity of AIMs is scored by a trained observer at regular intervals after L-DOPA administration. The scoring is typically based on the amplitude and frequency of axial, limb, and orolingual movements.

-

AFQ-056 Administration: Once stable LIDs are established, animals are treated with AFQ-056 or a vehicle control prior to L-DOPA administration.

-

Assessment of Efficacy: The effect of AFQ-056 on LID severity is determined by comparing the AIMs scores in the treated group to the vehicle control group.

Conclusion

AFQ-056 (mavoglurant) is a well-characterized, potent, and selective mGluR5 negative allosteric modulator that emerged from a rigorous drug discovery process. While its clinical development was ultimately discontinued for its initial target indications, the wealth of preclinical and clinical data generated for AFQ-056 provides a valuable case study for researchers in the field of neuropharmacology and drug development. The detailed understanding of its synthesis, mechanism of action, and pharmacological profile continues to inform the development of new therapeutics targeting the mGluR5 receptor.

References

AFQ-056 Racemate: A Technical Guide to its Antagonistic Action on the Metabotropic Glutamate Receptor 5 (mGluR5)

For Immediate Release

This technical guide provides an in-depth analysis of the AFQ-056 racemate, a non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5). AFQ-056, also known as mavoglurant, has been a subject of significant research in the field of neuropharmacology, particularly for its potential therapeutic applications in neurological and psychiatric disorders. This document, intended for researchers, scientists, and drug development professionals, details the pharmacological properties of AFQ-056, its mechanism of action, and the experimental protocols used to characterize its interaction with its target receptor.

Core Target: Metabotropic Glutamate Receptor 5 (mGluR5)

AFQ-056 is a potent and selective non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5).[1][2][3][4][5] mGluR5 is a G-protein coupled receptor (GPCR) predominantly expressed in the postsynaptic density of neurons in the central nervous system. It plays a crucial role in modulating synaptic plasticity and neuronal excitability. Overactivation of mGluR5 has been implicated in the pathophysiology of various disorders, including Fragile X syndrome and L-DOPA-induced dyskinesia in Parkinson's disease, making it a key target for therapeutic intervention.[6]

Quantitative Pharmacological Data

The antagonistic activity of AFQ-056 at the human mGluR5 has been quantified through various in vitro assays. The following tables summarize the key quantitative data, providing a clear comparison of its potency in different experimental settings.

| Assay Type | Parameter | Value (nM) | Cell Line/Preparation |

| Functional Assay (PI Turnover) | IC50 | 30 | L(tk-) cells stably expressing hmGluR5a |

| Functional Assay (Ca2+ Mobilization) | IC50 | 110 | L(tk-) cells stably expressing hmGluR5a |

| Radioligand Binding Assay | IC50 | 47 | Rat brain membranes ([3H]-AAE327 displacement) |

Table 1: In Vitro Potency of AFQ-056 (Mavoglurant) [3][4]

| Enantiomer | Functional Assay (Ca2+ Mobilization) IC50 (µM) | Functional Assay (PI Turnover) IC50 (µM) |

| (-)-mavoglurant | 0.11 | 0.03 |

| (+)-mavoglurant | >10 (37% inhibition at 10 µM) | >10 (18% inhibition at 10 µM) |

Table 2: Stereospecificity of Mavoglurant Enantiomers

Selectivity Profile

AFQ-056 exhibits high selectivity for mGluR5. In a broad panel of 238 CNS-relevant receptors, transporters, and enzymes, AFQ-056 showed a greater than 300-fold selectivity for mGluR5, underscoring its specific mechanism of action.[2][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in the characterization of AFQ-056.

Radioligand Binding Assay

Objective: To determine the binding affinity of AFQ-056 to mGluR5 by measuring the displacement of a radiolabeled allosteric modulator.

Methodology:

-

Membrane Preparation: Crude rat brain membranes are prepared by homogenization in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation to pellet the membranes. The pellet is washed and resuspended in the assay buffer.

-

Assay Conditions: The binding assay is performed in a final volume of 1 mL containing the rat brain membrane preparation, the radioligand (e.g., [3H]-MPEP or a derivative like [3H]-AAE327), and varying concentrations of AFQ-056.

-

Incubation: The mixture is incubated at room temperature for a specified time (e.g., 60 minutes) to allow for binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which retain the membrane-bound radioligand. The filters are then washed with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled mGluR5 antagonist. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value, the concentration of AFQ-056 that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis.

Functional Assays: Intracellular Calcium Mobilization and Phosphoinositide (PI) Turnover

Objective: To assess the functional antagonist activity of AFQ-056 by measuring its ability to inhibit agonist-induced intracellular signaling downstream of mGluR5 activation.

Methodology:

-

Cell Culture: L(tk-) cells (or other suitable host cells) are stably transfected with a plasmid encoding the human mGluR5a receptor.

-

Intracellular Calcium (Ca2+) Mobilization Assay:

-

Cells are plated in 96-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

A baseline fluorescence reading is taken.

-

Cells are pre-incubated with varying concentrations of AFQ-056 for a defined period (e.g., 10 minutes).

-

An mGluR5 agonist (e.g., quisqualate) is added to stimulate the receptor, and the change in fluorescence, indicative of intracellular calcium release, is measured using a fluorescence plate reader.

-

The IC50 value is calculated as the concentration of AFQ-056 that causes a 50% inhibition of the agonist-induced calcium response.

-

-

Phosphoinositide (PI) Turnover Assay:

-

Cells are labeled with [3H]-myo-inositol.

-

Cells are pre-incubated with varying concentrations of AFQ-056.

-

The mGluR5 receptor is stimulated with an agonist (e.g., quisqualate) in the presence of LiCl (to inhibit inositol monophosphatase).

-

The reaction is stopped, and the accumulated inositol phosphates (IPs) are separated by ion-exchange chromatography.

-

The amount of [3H]-IPs is quantified by liquid scintillation counting.

-

The IC50 value is determined as the concentration of AFQ-056 that produces a 50% reduction in the agonist-stimulated accumulation of IPs.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the mGluR5 signaling pathway and the experimental workflows for the binding and functional assays.

References

- 1. researchgate.net [researchgate.net]

- 2. AFQ056/mavoglurant, a novel clinically effective mGluR5 antagonist: identification, SAR and pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Phenotypic Screening in CNS Drug Discovery [neuroproof.com]

- 5. AFQ056, a new mGluR5 antagonist for treatment of fragile X syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Knowledge-Based, Central Nervous System (CNS) Lead Selection and Lead Optimization for CNS Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to AFQ-056 Racemate: Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

AFQ-056, also known as Mavoglurant, is a potent and selective non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5). This technical guide provides a comprehensive overview of the chemical structure and properties of the AFQ-056 racemate. It details its mechanism of action through the mGluR5 signaling pathway, summarizes key quantitative pharmacological data, and outlines the experimental protocols used for its characterization. This document is intended to serve as a core resource for researchers and professionals involved in the study and development of mGluR5-targeted therapeutics.

Chemical Structure and Physicochemical Properties

This compound is a racemic mixture containing equal amounts of the two enantiomers of Mavoglurant.[1] The active antagonist is the (-)-enantiomer.[2][3]

Chemical Name: (±)-methyl 4-hydroxy-4-(m-tolylethynyl)octahydro-1H-indole-1-carboxylate

Synonyms: Mavoglurant racemate, this compound[2][3]

The fundamental chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 1636881-61-2 | [3] |

| Molecular Formula | C₁₉H₂₃NO₃ | [3] |

| Molecular Weight | 313.39 g/mol | [3] |

| Appearance | White to off-white solid | [2] |

| SMILES | O=C(N1CC[C@@]2([H])--INVALID-LINK--(O)CCC[C@@]12[H])OC | [2] |

| Solubility | Soluble in DMSO (50 mg/mL, 159.55 mM) | [3] |

| Storage | Store at -20°C | [3] |

Pharmacological Properties and Mechanism of Action

AFQ-056 is a non-competitive antagonist of the mGluR5 receptor.[2][3] Its antagonistic activity is primarily attributed to the (-)-enantiomer (Mavoglurant).

In Vitro Activity

The inhibitory activity of the individual enantiomers of AFQ-056 has been characterized in cellular assays. The (-)-enantiomer is significantly more potent than the (+)-enantiomer. Mavoglurant (the active enantiomer) has an IC₅₀ of 30 nM in a functional assay using human mGluR5.[4]

| Enantiomer | Assay | IC₅₀ (µM) | % Inhibition at 10 µM | Reference(s) |

| (-)-mavoglurant | Ca²⁺ Assay | 0.11 | - | [3] |

| (-)-mavoglurant | PI-Turnover Assay | 0.03 | - | [3] |

| (+)-enantiomer | Ca²⁺ Assay | - | 37% | [3] |

| (+)-enantiomer | PI-Turnover Assay | - | 18% | [3] |

Pharmacokinetic Properties

Pharmacokinetic studies have been conducted on Mavoglurant in both preclinical and clinical settings.

In Mice (single oral dose of 9.4 mg/kg): [5]

| Parameter | Value |

| Oral Bioavailability | 32% |

| Terminal Half-life (t½) | 2.9 hours |

| Cmax (plasma) | 950 pmol/mL |

| Cmax (brain) | 3500 pmol/g |

In Healthy Human Volunteers (single oral dose of 200 mg of ¹⁴C-labeled mavoglurant): [6]

| Analyte | Cmax (ng/mL) | t½ (hours) |

| Mavoglurant | 140 | 12 |

| Total Radioactivity | 855 | 18 |

Mechanism of Action: mGluR5 Signaling Pathway

AFQ-056 exerts its effects by blocking the signaling cascade initiated by the activation of the mGluR5 receptor. This G-protein coupled receptor is primarily linked to the Gq/11 protein.

Caption: mGluR5 Signaling Pathway and Inhibition by AFQ-056.

Experimental Protocols

The following sections outline the methodologies for key experiments used in the characterization of this compound.

In Vitro Assays

This assay measures the antagonist's ability to inhibit the increase in intracellular calcium concentration ([Ca²⁺]i) following agonist stimulation of mGluR5.

Workflow:

Caption: Workflow for a Calcium Flux Assay.

Detailed Methodology:

-

Cell Culture: Cells stably expressing human mGluR5a are cultured in appropriate media.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Indo-1 AM) for a specified time at 37°C.[7]

-

Compound Incubation: The cells are then incubated with varying concentrations of this compound.

-

Agonist Stimulation: An mGluR5 agonist, such as (S)-3,5-dihydroxyphenylglycine (DHPG), is added to stimulate the receptor.

-

Signal Detection: Changes in intracellular calcium are measured by detecting the fluorescence signal using a fluorometric imaging plate reader or flow cytometer.[7]

-

Data Analysis: The concentration-response curves are generated to determine the IC₅₀ value of the antagonist.

This assay quantifies the inhibition of phospholipase C (PLC) activity by measuring the accumulation of inositol phosphates (IPs), the downstream products of PLC-mediated hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂).

Workflow:

Caption: Workflow for a Phosphoinositide Turnover Assay.

Detailed Methodology:

-

Cell Labeling: mGluR5-expressing cells are labeled overnight with [³H]-myo-inositol to incorporate the radiolabel into membrane phosphoinositides.

-

Pre-incubation: Cells are pre-incubated with lithium chloride (LiCl) to inhibit inositol monophosphatase, leading to the accumulation of IPs.[8]

-

Compound Incubation: Varying concentrations of this compound are added to the cells.

-

Agonist Stimulation: The cells are stimulated with an mGluR5 agonist to induce PI hydrolysis.

-

Extraction and Separation: The reaction is terminated, and the aqueous-soluble inositol phosphates are extracted and separated using anion-exchange chromatography.[8]

-

Quantification: The amount of radiolabeled IPs is quantified by liquid scintillation counting.

-

Data Analysis: The inhibitory effect of this compound is determined by analyzing the concentration-response relationship and calculating the IC₅₀.

In Vivo Assay

The SIH model is an anxiety paradigm where stress leads to a transient increase in body temperature. Anxiolytic compounds can attenuate this response.

Workflow:

References

- 1. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. glpbio.com [glpbio.com]

- 4. AFQ056/mavoglurant, a novel clinically effective mGluR5 antagonist: identification, SAR and pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. bu.edu [bu.edu]

- 8. Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Pharmacological Profile of AFQ-056 (Mavoglurant) Racemate

For Researchers, Scientists, and Drug Development Professionals

Introduction

AFQ-056, also known as mavoglurant, is a selective, non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5).[1][2][3][4] It has been a subject of significant research interest for its potential therapeutic applications in various neurological and psychiatric disorders, including Fragile X syndrome and L-dopa induced dyskinesia in Parkinson's disease.[1][3][4] This technical guide provides an in-depth overview of the pharmacological properties of the AFQ-056 racemate, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Core Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological data for this compound and its enantiomers.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Assay System | Reference |

| IC50 | 30 nM | Functional assay with human mGluR5 | [1] |

| 110 nM | Ca2+ mobilization assay in L(tk-) cells stably expressing mGluR5a | [1] | |

| 30 nM | Phosphoinositide (PI) turnover assay in L(tk-) cells stably expressing mGluR5a | [1] | |

| 47 nM | [3H]-MPEP binding assay in rat brain membranes | [1] | |

| Selectivity | >300-fold | Over a panel of 238 CNS relevant receptors, transporters, or enzymes | [4] |

Table 2: In Vitro Activity of AFQ-056 Enantiomers

| Enantiomer | IC50 (Ca2+ Assay) | IC50 (PI-Turnover Assay) | Reference |

| (-)-Mavoglurant | 0.11 µM | 0.03 µM | [5] |

| (+)-Mavoglurant | 37% inhibition at 10 µM | 18% inhibition at 10 µM | [5] |

Table 3: In Vivo Pharmacokinetic Profile of AFQ-056 in Mice

| Route of Administration | Dose | Bioavailability (F) | Terminal Half-life (t1/2) | Cmax (plasma) | Cmax (brain) | Tmax | Reference |

| Oral (p.o.) | 9.4 mg/kg | 32% | 2.9 h | 950 pmol/mL | 3500 pmol/g | ≤0.25 h | [4] |

| Intravenous (i.v.) | 3.1 mg/kg | - | 0.69 h | 3330 pmol/mL | 8400 pmol/g | ≤0.08 h | [4] |

Mechanism of Action and Signaling Pathway

AFQ-056 acts as a non-competitive antagonist, also known as a negative allosteric modulator (NAM), of the mGluR5.[1] mGluR5 is a G-protein coupled receptor (GPCR) that is primarily coupled to the Gq alpha subunit.[6] Upon activation by its endogenous ligand, glutamate, mGluR5 initiates a downstream signaling cascade through the activation of phospholipase C (PLC).[6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[2][5][7] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG, in conjunction with Ca2+, activates protein kinase C (PKC).[2][5][7] By binding to an allosteric site on the mGluR5, AFQ-056 inhibits this signaling cascade.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Radioligand Binding Assay

Objective: To determine the binding affinity of AFQ-056 to the mGluR5.

Protocol:

-

Membrane Preparation:

-

Rat brain tissue is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove debris.

-

The supernatant is then centrifuged at high speed to pellet the membranes.

-

The membrane pellet is washed and resuspended in the assay buffer.

-

-

Binding Reaction:

-

A fixed concentration of a radiolabeled mGluR5 antagonist, such as [3H]-MPEP, is incubated with the membrane preparation.

-

Increasing concentrations of unlabeled AFQ-056 are added to compete for binding with the radioligand.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled mGluR5 antagonist.

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioactivity.

-

The radioactivity retained on the filters is measured using liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of AFQ-056 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

-

Functional Assay: Intracellular Calcium Mobilization

Objective: To assess the functional antagonist activity of AFQ-056 by measuring its effect on mGluR5-mediated intracellular calcium release.

Protocol:

-

Cell Culture and Dye Loading:

-

Cells stably expressing mGluR5 (e.g., L(tk-) cells) are cultured in appropriate media.

-

The cells are seeded into 96-well plates and allowed to adhere.

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffer solution.

-

-

Compound Application and Stimulation:

-

Cells are pre-incubated with varying concentrations of AFQ-056 or vehicle control.

-

The mGluR5 agonist, such as glutamate or quisqualate, is added to stimulate the receptor and induce calcium release.

-

-

Signal Detection:

-

Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity using a plate reader equipped for fluorescence detection.

-

-

Data Analysis:

-

The IC50 value, representing the concentration of AFQ-056 that causes a 50% inhibition of the agonist-induced calcium response, is calculated.

-

In Vivo Model: Stress-Induced Hyperthermia in Mice

Objective: To evaluate the anxiolytic-like effects of AFQ-056.

Protocol:

-

Animal Acclimation:

-

Mice are group-housed and acclimated to the laboratory environment for at least one week.

-

-

Baseline Temperature Measurement:

-

The basal body temperature of each mouse is measured using a rectal probe.

-

-

Drug Administration:

-

AFQ-056 or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at various doses.

-

-

Stress Induction:

-

After a predetermined time following drug administration, a stressor is applied. A common stressor is the measurement of rectal temperature itself, or social stress induced by introducing an intruder mouse.

-

-

Post-Stress Temperature Measurement:

-

Body temperature is measured again at a specific time point after the stress induction.

-

-

Data Analysis:

-

The change in body temperature (hyperthermia) is calculated for each animal.

-

The ability of AFQ-056 to attenuate the stress-induced hyperthermia is compared to the vehicle control group.

-

Conclusion

AFQ-056 (mavoglurant) is a potent and selective non-competitive antagonist of the mGluR5. Its pharmacological profile has been extensively characterized through a variety of in vitro and in vivo studies. While it showed promise in preclinical models for Fragile X syndrome and levodopa-induced dyskinesia in Parkinson's disease, its clinical development has faced challenges.[2][8][9] Nevertheless, the detailed understanding of its pharmacology provides a valuable foundation for the ongoing research and development of mGluR5 modulators for the treatment of central nervous system disorders. The data and protocols presented in this guide are intended to support researchers in this field.

References

- 1. fragilexnewstoday.com [fragilexnewstoday.com]

- 2. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]

- 3. Development of mavoglurant and its potential for the treatment of fragile X syndrome - OAK Open Access Archive [oak.novartis.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents [frontiersin.org]

- 7. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. fragilexnewstoday.com [fragilexnewstoday.com]

- 9. researchgate.net [researchgate.net]

AFQ-056 Racemate vs. Mavoglurant Enantiomers: A Technical Deep Dive into mGluR5 Negative Allosteric Modulators

For Researchers, Scientists, and Drug Development Professionals

Introduction

AFQ-056, also known as mavoglurant, is a selective, non-competitive negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). Initially developed by Novartis, it has been investigated for various neurological and psychiatric disorders, most notably Fragile X syndrome and Levodopa-induced dyskinesia in Parkinson's disease. As a chiral molecule, AFQ-056 exists as a racemate, a mixture of two enantiomers. Preclinical research has demonstrated that the pharmacological activity of AFQ-056 resides almost exclusively in its (-)-enantiomer. This technical guide provides an in-depth comparison of the AFQ-056 racemate and its constituent enantiomers, presenting key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Core Concepts: Racemate and Enantiomers

AFQ-056 is a racemic mixture, meaning it is composed of equal amounts of two enantiomers, which are mirror images of each other and are non-superimposable. These are designated as the (+)-enantiomer and the (-)-enantiomer. In pharmacology, it is common for one enantiomer (the eutomer) to exhibit significantly higher biological activity than the other (the distomer).

Quantitative Data Comparison

The following tables summarize the key in vitro and in vivo data comparing the this compound and its individual enantiomers. The data clearly indicates that the (-)-enantiomer is the pharmacologically active component.

In Vitro Activity at mGluR5

| Compound | IC50 (nM) - Ca2+ Mobilization Assay | IC50 (nM) - IP1 Accumulation Assay | % Inhibition at 10 µM (IP1 Assay) |

| AFQ-056 (Racemate) | 30[1] | - | - |

| (-)-Mavoglurant | 110[2] | 30[2] | - |

| (+)-Mavoglurant | >10,000 | >10,000 | 18%[2] |

Note: Different assay conditions (e.g., Ca2+ mobilization vs. IP1 accumulation) can result in different IC50 values.

In Vivo Pharmacokinetics in Rats

| Compound | Administration | Dose (mg/kg) | t1/2 (h) | Cmax (pmol/mL) | Tmax (h) | Brain/Plasma Ratio |

| AFQ-056 (Racemate) | i.v. | 3.1 | 0.69 | 3330 | ≤0.08 | - |

| AFQ-056 (Racemate) | p.o. | 9.4 | 2.9 | 950 | ≤0.25 | - |

Note: Specific pharmacokinetic data for the individual enantiomers in direct comparison to the racemate from the primary literature is limited. The provided data is for the racemate, mavoglurant.

Mechanism of Action and Signaling Pathway

Mavoglurant acts as a negative allosteric modulator of the mGluR5 receptor. It does not compete with the endogenous ligand, glutamate, for its binding site. Instead, it binds to a distinct allosteric site on the receptor, inducing a conformational change that reduces the affinity and/or efficacy of glutamate.

mGluR5 is a G protein-coupled receptor (GPCR) that, upon activation by glutamate, couples to Gαq/11. This initiates a signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). Mavoglurant inhibits this entire downstream signaling pathway.

Experimental Protocols

In Vitro Functional Assay: FLIPR-Based Calcium Mobilization

This assay measures the ability of a compound to inhibit glutamate-induced increases in intracellular calcium concentration in cells expressing the human mGluR5 receptor.

Protocol Workflow:

Detailed Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human mGluR5 receptor are cultured in appropriate media and conditions.

-

Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and allowed to adhere overnight.

-

Dye Loading: The cell culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage). Cells are incubated for a specified time (e.g., 1 hour) at 37°C.

-

Compound Addition: Varying concentrations of the test compounds (this compound, (+)-enantiomer, (-)-enantiomer) are added to the wells and pre-incubated for a defined period (e.g., 15 minutes).

-

Agonist Stimulation and Measurement: The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR). A sub-maximal concentration (EC80) of glutamate is added to the wells to stimulate the mGluR5 receptors. The instrument measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

-

Data Analysis: The fluorescence data is analyzed to generate concentration-response curves, from which the IC50 values for each compound are calculated.

In Vivo Efficacy Model: Stress-Induced Hyperthermia (SIH) in Mice

The SIH model is a widely used behavioral assay to assess the anxiolytic-like effects of compounds. The increase in body temperature in response to a mild stressor can be attenuated by anxiolytic drugs.

Protocol Workflow:

Detailed Methodology:

-

Animals: Male mice (e.g., C57BL/6) are group-housed and acclimated to the testing room.

-

Compound Administration: Mice are administered the test compound (this compound or enantiomers) or vehicle via oral gavage at various doses.

-

Baseline Temperature (T1): After a set time post-dosing (e.g., 60 minutes), the baseline rectal temperature of each mouse is measured using a digital thermometer with a lubricated probe.

-

Stress Induction: Immediately after the T1 measurement, mice are subjected to a mild stressor, such as being placed in a new cage.

-

Post-Stress Temperature (T2): After a defined period of stress (e.g., 10 minutes), the rectal temperature is measured again.

-

Data Analysis: The stress-induced hyperthermia is calculated as the difference between T2 and T1 (ΔT = T2 - T1). The effect of the compound is determined by comparing the ΔT of the treated groups to the vehicle-treated group.

Conclusion

The preclinical data for AFQ-056 unequivocally demonstrates that its activity as an mGluR5 negative allosteric modulator is driven by the (-)-enantiomer, with the (+)-enantiomer being largely inactive. This stereoselectivity is a critical consideration in the drug development process, influencing decisions regarding synthesis, clinical trial design, and potential therapeutic applications. While clinical trials of mavoglurant (AFQ-056) for Fragile X syndrome were ultimately discontinued due to a lack of efficacy, the study of this compound and its enantiomers has provided valuable insights into the pharmacology of mGluR5 and its role in various neurological disorders. This technical guide serves as a comprehensive resource for researchers and professionals in the field, summarizing the key comparative data and experimental methodologies that underpin our understanding of AFQ-056 and its enantiomers.

References

In Vitro Characterization of AFQ-056 Racemate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological characterization of AFQ-056 (mavoglurant) racemate, a non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5). The document details the compound's mechanism of action, summarizes key quantitative data from various functional assays, and provides comprehensive experimental protocols.

Introduction

AFQ-056, also known as mavoglurant, is a selective, non-competitive antagonist of the mGluR5 receptor.[1] As a negative allosteric modulator (NAM), it binds to a site on the receptor distinct from the glutamate binding site, thereby inhibiting receptor activation.[2] Overactivation of mGluR5 has been implicated in a variety of neurological and psychiatric disorders, making it a significant target for therapeutic intervention.[2] AFQ-056 has been investigated for its potential therapeutic effects in conditions such as Fragile X syndrome and L-dopa induced dyskinesia in Parkinson's disease.[2] This guide focuses on the in vitro properties of the racemic mixture of AFQ-056.

Mechanism of Action and Signaling Pathway

AFQ-056 exerts its antagonistic effects by binding to the seven-transmembrane (7TM) domain of the mGluR5. This binding stabilizes the inactive conformation of the receptor, preventing its activation even when glutamate is bound to its extracellular Venus flytrap domain.

mGluR5 is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, couples to the Gq/11 protein. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The primary methods for in vitro characterization of AFQ-056 as an mGluR5 antagonist involve measuring the inhibition of these downstream signals, namely intracellular calcium mobilization and the accumulation of inositol monophosphate (IP1), a stable metabolite of IP3.

Caption: mGluR5 Signaling Pathway and Inhibition by AFQ-056.

Quantitative Data Summary

The inhibitory activity of AFQ-056 racemate and its enantiomers has been quantified in various in vitro functional assays. The data consistently demonstrates that the (-)-enantiomer is the pharmacologically active component.

| Compound | Assay Type | Cell Line | IC50 | Reference |

| AFQ-056 (Racemate) | Functional Assay (unspecified) | Human mGluR5 expressing cells | 30 nM | |

| Calcium (Ca²⁺) Mobilization | L(tk-) cells expressing mGluR5a | 110 nM | [1] | |

| Phosphoinositide (PI) Turnover | L(tk-) cells expressing mGluR5a | 30 nM | [1] | |

| [³H]-AAE327 Binding Displacement | Rat brain membranes | 47 nM | [1] | |

| (-)-Mavoglurant | Calcium (Ca²⁺) Mobilization | Not specified | 0.11 µM | [3] |

| Phosphoinositide (PI) Turnover | Not specified | 0.03 µM | [3] | |

| (+)-Mavoglurant | Calcium (Ca²⁺) Mobilization | Not specified | >10 µM (37% inhibition) | [3] |

| Phosphoinositide (PI) Turnover | Not specified | >10 µM (18% inhibition) | [3] |

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize AFQ-056 are provided below. These protocols are synthesized from multiple sources to provide a comprehensive guide.

Cell Culture

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human metabotropic glutamate receptor 5 (hmGluR5).

-

Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Intracellular Calcium (Ca²⁺) Mobilization Assay

This assay measures the ability of AFQ-056 to inhibit glutamate-induced increases in intracellular calcium concentration.

Caption: Workflow for the Intracellular Calcium Mobilization Assay.

-

Materials:

-

HEK293-hmGluR5 cells

-

384-well black-walled, clear-bottom microplates

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4

-

Fluo-4 AM (calcium indicator dye)

-

Probenecid (anion-exchange pump inhibitor)

-

This compound stock solution (in DMSO)

-

Glutamate stock solution

-

Fluorescence Imaging Plate Reader (FLIPR) or equivalent instrument

-

-

Procedure:

-

Cell Plating: Seed HEK293-hmGluR5 cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.

-

Dye Loading:

-

Prepare a loading buffer containing Fluo-4 AM and probenecid in the assay buffer.

-

Remove the growth medium from the cell plates and add the loading buffer.

-

Incubate the plates for 1 hour at 37°C, protected from light.

-

-

Compound Addition:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add the AFQ-056 dilutions to the appropriate wells and incubate for a specified time (e.g., 15-30 minutes) at room temperature.

-

-

Agonist Stimulation and Measurement:

-

Place the plate in the FLIPR instrument.

-

Add an EC₈₀ concentration of glutamate to all wells simultaneously.

-

Measure the fluorescence intensity immediately before and after the addition of glutamate. The change in fluorescence corresponds to the intracellular calcium concentration.

-

-

Data Analysis:

-

Determine the percent inhibition of the glutamate response by each concentration of AFQ-056.

-

Plot the percent inhibition against the log concentration of AFQ-056 and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

-

Inositol Monophosphate (IP1) Accumulation Assay

This assay quantifies the accumulation of IP1, a stable downstream metabolite of IP3, and is a direct measure of Gq-coupled receptor activation.

-

Materials:

-

HEK293-hmGluR5 cells

-

384-well white microplates

-

Stimulation Buffer (assay buffer containing 50 mM LiCl to inhibit IP1 degradation)

-

This compound stock solution (in DMSO)

-

Glutamate stock solution

-

HTRF IP-One assay kit (containing IP1-d2 conjugate and anti-IP1 cryptate antibody)

-

HTRF-compatible plate reader

-

-

Procedure:

-

Cell Plating: Seed HEK293-hmGluR5 cells into 384-well plates and incubate overnight.

-

Compound Incubation:

-

Remove the growth medium.

-

Add serial dilutions of this compound prepared in stimulation buffer to the cells.

-

Add an EC₈₀ concentration of glutamate to the wells (except for basal controls).

-

Incubate the plate for a specified time (e.g., 30-60 minutes) at 37°C.

-

-

Cell Lysis and HTRF Reagent Addition:

-

Lyse the cells according to the HTRF IP-One assay kit protocol.

-

Add the IP1-d2 conjugate and the anti-IP1 cryptate antibody to each well.

-

Incubate for 1 hour at room temperature, protected from light.

-

-

Measurement:

-

Read the plate on an HTRF-compatible reader at the appropriate emission wavelengths for the donor (cryptate) and acceptor (d2).

-

-

Data Analysis:

-

Calculate the HTRF ratio and determine the concentration of IP1 in each well using a standard curve.

-

Calculate the percent inhibition of the glutamate-induced IP1 accumulation for each concentration of AFQ-056.

-

Determine the IC₅₀ value by plotting the percent inhibition against the log concentration of AFQ-056.

-

-

Conclusion

The in vitro characterization of this compound demonstrates its potent and selective antagonist activity at the mGluR5 receptor. Functional assays consistently show inhibition of the Gq signaling pathway, with the (-)-enantiomer being the primary active component. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and characterization of mGluR5 negative allosteric modulators.

References

An In-depth Technical Guide on the mGluR5 Binding Affinity of AFQ-056 Racemate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of AFQ-056 (mavoglurant) racemate for the metabotropic glutamate receptor 5 (mGluR5). AFQ-056 is a selective, non-competitive antagonist of mGluR5 and has been investigated for its therapeutic potential in various neurological and psychiatric disorders, including Fragile X syndrome and L-dopa induced dyskinesia in Parkinson's disease.[1][2][3][4] This document details the quantitative binding data, experimental protocols, and relevant signaling pathways to facilitate further research and development in this area.

Quantitative Data Summary

The binding affinity and functional antagonism of AFQ-056 and its enantiomers for the mGluR5 receptor have been characterized through various in vitro assays. The following table summarizes the key quantitative data.

| Compound | Assay Type | Species/Cell Line | Radioligand/Agonist | Parameter | Value | Reference |

| AFQ-056 (Mavoglurant) | Functional Assay (PI Turnover) | L(tk-) cells expressing hmGluR5a | - | IC₅₀ | 30 nM | [1][2] |

| AFQ-056 (Mavoglurant) | Functional Assay (Ca²⁺ mobilization) | L(tk-) cells expressing hmGluR5a | - | IC₅₀ | 110 nM | [1] |

| AFQ-056 (Mavoglurant) | Allosteric Binding Ligand Displacement | Rat brain membranes | [³H]-M-MPEP | IC₅₀ | 47 nM | [1] |

| (-)-Mavoglurant | Functional Assay (Ca²⁺ mobilization) | Not specified | - | IC₅₀ | 0.11 µM | [5] |

| (-)-Mavoglurant | Functional Assay (PI Turnover) | Not specified | - | IC₅₀ | 0.03 µM | [5] |

| (+)-Mavoglurant | Functional Assay (Ca²⁺ mobilization) | Not specified | - | % Inhibition at 10 µM | 37% | [5] |

| (+)-Mavoglurant | Functional Assay (PI Turnover) | Not specified | - | % Inhibition at 10 µM | 18% | [5] |

Note: IC₅₀ values represent the concentration of the antagonist that inhibits 50% of the specific binding or functional response. The data indicates that the antagonistic activity of the AFQ-056 racemate is primarily driven by the (-)-enantiomer.

Experimental Protocols

The following sections describe the detailed methodologies for the key experiments cited in the quantitative data summary.

This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound (e.g., AFQ-056) for the mGluR5 receptor by measuring its ability to displace a radiolabeled ligand.[6][7][8][9]

1. Membrane Preparation:

-

Rat brain tissue is homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in a suitable assay buffer.

-

Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).

2. Binding Assay:

-

The assay is performed in a 96-well plate format.

-

To each well, add:

-

A fixed volume of the membrane preparation.

-

A fixed concentration of the radioligand (e.g., [³H]-M-MPEP), a known mGluR5 antagonist.

-

A range of concentrations of the unlabeled test compound (AFQ-056).

-

-

For determining non-specific binding, a high concentration of a known mGluR5 antagonist is added to a set of wells.

-

The plate is incubated to allow the binding to reach equilibrium.

3. Separation and Detection:

-

The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Scintillation fluid is added to the filters, and the radioactivity is counted using a scintillation counter.

4. Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data is plotted as the percentage of specific binding versus the log concentration of the test compound.

-

The IC₅₀ value is determined by non-linear regression analysis of the competition curve.

These assays measure the ability of an antagonist to inhibit the downstream signaling events following mGluR5 activation.

1. Cell Culture:

-

A cell line stably expressing the human mGluR5a receptor (e.g., L(tk-) cells) is used.

-

Cells are cultured under standard conditions.

2. Phosphoinositide (PI) Turnover Assay:

-

Cells are pre-labeled with [³H]-myo-inositol.

-

Cells are then pre-incubated with various concentrations of the test compound (AFQ-056).

-

mGluR5 is stimulated with a specific agonist.

-

The reaction is stopped, and the accumulated inositol phosphates are separated by ion-exchange chromatography and quantified by scintillation counting.

-

The IC₅₀ is calculated from the concentration-response curve.

3. Calcium (Ca²⁺) Mobilization Assay:

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4).

-

Cells are pre-incubated with various concentrations of the test compound (AFQ-056).

-

mGluR5 is stimulated with an agonist, and the resulting change in intracellular calcium concentration is measured using a fluorometric imaging plate reader (FLIPR).

-

The IC₅₀ is determined from the dose-response curve of the inhibition of the calcium signal.

Mandatory Visualizations

The following diagram illustrates the canonical signaling pathway of the metabotropic glutamate receptor 5 (mGluR5). AFQ-056 acts as a non-competitive antagonist at this receptor.

Caption: mGluR5 signaling cascade and the inhibitory action of AFQ-056.

This diagram outlines the key steps in a competitive radioligand binding assay used to determine the binding affinity of AFQ-056.

Caption: Workflow for a competitive radioligand binding assay.

This diagram illustrates the relationship between the this compound and its constituent enantiomers, highlighting their differential activity.

Caption: Composition and activity of this compound and its enantiomers.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. AFQ056/mavoglurant, a novel clinically effective mGluR5 antagonist: identification, SAR and pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mavoglurant - Wikipedia [en.wikipedia.org]

- 4. What is Mavoglurant used for? [synapse.patsnap.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on AFQ-056 Racemate for Fragile X Syndrome Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fragile X syndrome (FXS), the most prevalent inherited cause of intellectual disability and a significant genetic contributor to autism spectrum disorder, is characterized by the silencing of the FMR1 gene and the subsequent loss of the FMRP protein.[1] The "mGluR theory of Fragile X" posits that the absence of FMRP leads to an overactive metabotropic glutamate receptor 5 (mGluR5) signaling pathway, resulting in excessive protein synthesis and synaptic dysfunction.[2][3][4] AFQ-056, also known as mavoglurant, is a selective, non-competitive antagonist of the mGluR5 receptor that was investigated as a potential therapeutic for FXS.[5] Preclinical studies in Fmr1 knockout (KO) mouse models demonstrated promise, with AFQ-056 rescuing key behavioral and cellular phenotypes.[6] However, a series of clinical trials in adults, adolescents, and children with FXS ultimately failed to demonstrate significant efficacy compared to placebo, leading to the discontinuation of its development for this indication.[7][8] This technical guide provides a comprehensive overview of the research on AFQ-056 racemate for FXS, detailing its mechanism of action, preclinical findings, and clinical trial outcomes. It includes detailed experimental protocols for key preclinical assays, a summary of quantitative data from clinical trials, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction: The mGluR Theory of Fragile X Syndrome

Fragile X syndrome is a neurodevelopmental disorder arising from an expansion of the CGG trinucleotide repeat in the FMR1 gene, which leads to its silencing and the absence of the fragile X mental retardation protein (FMRP).[1] FMRP is an RNA-binding protein that plays a critical role in regulating the translation of a multitude of mRNAs at the synapse, thereby influencing synaptic plasticity.[1]

The metabotropic glutamate receptor 5 (mGluR5) theory of Fragile X proposes that many of the syndrome's core symptoms are a direct consequence of exaggerated signaling through the mGluR5 pathway.[2][3][4] In a healthy synapse, the activation of mGluR5 by glutamate initiates a signaling cascade that leads to protein synthesis-dependent long-term depression (LTD), a form of synaptic plasticity. FMRP acts as a brake on this process, repressing the translation of specific mRNAs. In the absence of FMRP in individuals with FXS, this mGluR5-stimulated protein synthesis proceeds unchecked, leading to excessive LTD and other synaptic abnormalities.[2][3] This theoretical framework provided a strong rationale for investigating mGluR5 antagonists as a potential therapeutic strategy for FXS.

AFQ-056 (Mavoglurant): A Selective mGluR5 Antagonist

AFQ-056 (mavoglurant) is a potent and selective, non-competitive, and orally active antagonist of the mGluR5 receptor, with an IC50 of 30 nM. As a negative allosteric modulator, it binds to a site on the receptor distinct from the glutamate binding site, inhibiting its activation. Its high selectivity for mGluR5 over other receptors made it an attractive candidate for targeting the specific pathophysiology implicated in the mGluR theory of Fragile X.

Preclinical Research and Efficacy in Fmr1 KO Mice

Preclinical studies using the Fmr1 knockout (KO) mouse, a well-established animal model of Fragile X syndrome, demonstrated the potential of AFQ-056 to reverse key disease-related phenotypes.

Audiogenic Seizures

A robust and frequently observed phenotype in Fmr1 KO mice is a heightened susceptibility to audiogenic seizures (AGS), which is considered a model for the sensory hypersensitivity seen in individuals with FXS.[5][9][10] Treatment with mGluR5 antagonists, including AFQ-056, has been shown to attenuate this seizure phenotype.[5]

Prepulse Inhibition Deficits

Prepulse inhibition (PPI) of the acoustic startle response is a measure of sensorimotor gating, a neurological process that filters out unnecessary sensory information. Deficits in PPI are observed in both individuals with FXS and in Fmr1 KO mice.[11] Studies have shown that AFQ-056 can rescue these PPI deficits in the mouse model.

Dendritic Spine Abnormalities

A key neuropathological feature of Fragile X syndrome is the presence of an overabundance of long, thin, and immature-looking dendritic spines on neurons in various brain regions.[12][13][14] These structural abnormalities are thought to reflect deficits in synaptic maturation and pruning. Long-term treatment with AFQ-056 in adult Fmr1 KO mice has been shown to rescue these abnormal dendritic spine lengths.[6]

Clinical Trials in Fragile X Syndrome

Despite the promising preclinical findings, a series of randomized, double-blind, placebo-controlled clinical trials of mavoglurant in individuals with Fragile X syndrome did not demonstrate a significant therapeutic benefit.

Trials in Adults and Adolescents (NCT01253629 & NCT01357239)

Two phase IIb studies were conducted in adults (18-45 years) and adolescents (12-17 years) with FXS.[7][8] Participants were randomized to receive one of three doses of mavoglurant (25 mg, 50 mg, or 100 mg twice daily) or a placebo for 12 weeks.[7][8] The primary endpoint for these studies was the change in the Aberrant Behavior Checklist-Community Edition (ABC-C) total score, a measure of behavioral problems.[7] Both studies failed to meet their primary efficacy endpoint, with no significant improvement in the ABC-C total score for any of the mavoglurant dose groups compared to placebo.[7][8]

The FXLEARN Trial in Children (NCT02920892)

The FXLEARN trial was a large, multisite study that investigated the effects of AFQ-056 on language learning in young children (3-6 years old) with FXS.[15][16] This age group was chosen with the hypothesis that they might have greater neural plasticity and be more responsive to treatment. The study included a parent-implemented language intervention for all participants.[15][16] Despite this comprehensive approach, the trial also failed to meet its primary endpoint, showing no significant difference in language development between the AFQ-056 and placebo groups.[15][16]

Data Presentation

Table 1: Summary of Key Clinical Trials of Mavoglurant in Fragile X Syndrome

| Trial Identifier | Patient Population | Number of Participants | Dosage | Primary Outcome Measure | Key Finding |

| NCT01253629 | Adults (18-45 years) | 175 | 25, 50, or 100 mg BID | Change in ABC-C Total Score | No significant improvement vs. placebo[7][8] |

| NCT01357239 | Adolescents (12-17 years) | 139 | 25, 50, or 100 mg BID | Change in ABC-C Total Score | No significant improvement vs. placebo[7][8] |

| NCT02920892 (FXLEARN) | Children (3-6 years) | 99 (randomized) | Dose optimization up to 100 mg BID | Change in Weighted Communication Scale (WCS) | No significant difference in language learning vs. placebo[15][16] |

Table 2: Representative Preclinical Efficacy Data of AFQ-056 in Fmr1 KO Mice

| Phenotype | Experimental Model | Treatment | Outcome | Reference |

| Audiogenic Seizures | Fmr1 KO mice | AFQ-056 | Attenuation of wild running and seizures | [5] |

| Dendritic Spine Morphology | Fmr1 KO mice (adult) | Long-term AFQ-056 | Rescue of abnormal spine length | [6] |

Experimental Protocols

Audiogenic Seizure Susceptibility in Fmr1 KO Mice

Objective: To assess the efficacy of a compound in reducing seizure susceptibility in a mouse model of Fragile X syndrome.

Materials:

-

Fmr1 KO mice and wild-type littermate controls.

-

Audiogenic seizure test chamber with an alarm.

-

Test compound (e.g., AFQ-056) and vehicle control.

Procedure:

-

Administer the test compound or vehicle to the mice at a predetermined time before the seizure induction.

-

Place each mouse individually into the audiogenic seizure test chamber and allow for a brief acclimation period.

-

Activate the alarm, which produces a high-intensity sound stimulus (e.g., for 2 minutes).

-

Observe and score the mouse's behavior during the alarm challenge according to a seizure severity scale. A common scoring system is as follows:

-

Score 0: No response.

-

Score 1: Wild running.

-

Score 2: Clonic seizure (uncontrolled muscle twitching).

-

Score 3: Tonic seizure (muscle stiffening and extension).

-

Score 4: Respiratory arrest/death.

-

-

A mouse is typically considered to have had a seizure if it reaches a score of 2 or higher.

-

Record the seizure score for each animal.

-

After the initial challenge, there may be a resting period followed by a second challenge.

-

Compare the seizure scores between the compound-treated and vehicle-treated groups.

Reference Protocol: Adapted from descriptions in Melior Discovery and Gonzalez et al., 2019.[9][10]

Dendritic Spine Morphology Analysis in Fmr1 KO Mice

Objective: To quantify dendritic spine density and morphology in neurons from Fmr1 KO mice and assess the effects of a therapeutic compound.

Materials:

-

Fmr1 KO mice and wild-type littermate controls.

-

Golgi-Cox staining solution or fluorescent protein expression vectors (e.g., GFP) for neuronal labeling.

-

Microscope with high-magnification objectives (e.g., confocal or two-photon microscope).

-

Image analysis software (e.g., ImageJ with NeuronJ plugin, Imaris).

-

Test compound (e.g., AFQ-056) and vehicle control.

Procedure:

-

Tissue Preparation and Staining:

-

For Golgi-Cox staining: Perfuse the mice and process the brains according to the Golgi-Cox protocol to impregnate a subset of neurons.

-

For fluorescent labeling: Use transgenic mice expressing a fluorescent protein in specific neurons or deliver a fluorescent protein-expressing vector via in utero electroporation or viral injection.

-

-

Imaging:

-

Acquire high-resolution images of dendrites from the brain region of interest (e.g., layer V pyramidal neurons in the visual cortex or CA1 pyramidal neurons in the hippocampus).

-

Use a high-magnification objective (e.g., 60x or 100x oil-immersion).

-

Acquire Z-stacks to capture the three-dimensional structure of the dendrites and spines.

-

-

Image Analysis:

-

Dendritic Spine Density:

-

Trace a defined length of dendrite (e.g., 25 µm).

-

Manually or semi-automatically count the number of spines along the traced dendritic segment.

-

Calculate the spine density as the number of spines per unit length of the dendrite.

-

-

Dendritic Spine Morphology:

-

Trace individual spines and measure their length and head width.

-

Classify spines into morphological categories based on these measurements (e.g., thin, stubby, mushroom-shaped). Common criteria include:

-

Thin: Long neck with a small head.

-

Stubby: No discernible neck, with the head directly on the dendritic shaft.

-

Mushroom: A large head with a distinct, shorter neck.

-

-

-

-

Treatment:

-

For in vivo studies, treat the mice with the test compound or vehicle for a specified duration before tissue collection.

-

-

Data Analysis:

-

Compare the spine density and the distribution of spine morphologies between the different experimental groups (e.g., wild-type vs. Fmr1 KO, vehicle-treated vs. compound-treated Fmr1 KO).

-

Reference Protocols: Adapted from descriptions in Irwin et al., 2000, and McKinney et al., 2005.[12][17]

Parent-Implemented Language Intervention (PILI) in FXS Clinical Trials

Objective: To improve the spoken language skills of individuals with Fragile X syndrome through a structured intervention delivered by their parents or caregivers.

Materials:

-

Wordless picture books.

-

Video teleconferencing equipment (e.g., laptop with a webcam and software like Skype).

-

Trained speech-language pathologist (SLP) and/or Board-Certified Behavior Analyst (BCBA).

Procedure:

-

Baseline Assessment:

-

Conduct baseline sessions to assess the child's current language abilities and the parent's interaction style. These sessions are typically video-recorded for later analysis.

-

-

Parent Education:

-

The SLP provides education to the parent on key language facilitation strategies. These strategies are empirically derived and may include:

-

Open-ended questions: Encouraging the child to produce more than a one-word response.

-

Expansions: Repeating the child's utterance and adding grammatical or semantic information.

-

Intonation prompts: Using a rising intonation to prompt a response.

-

-

-

Weekly Coaching Sessions:

-

The SLP conducts weekly coaching sessions with the parent via video teleconferencing.

-

During these sessions, the parent and child engage in shared storytelling with a wordless picture book.

-

The SLP observes the interaction and provides real-time coaching to the parent on implementing the targeted strategies.

-

-

Weekly Homework and Data Collection:

-

The parent is instructed to practice the strategies with their child during daily activities and dedicated storytelling sessions.

-

These homework sessions are often video-recorded for the clinician to review.

-

-

Weekly Clinician Feedback:

-

The clinician reviews the recordings of the homework sessions and provides feedback to the parent on their use of the strategies.

-

-

Fidelity of Implementation:

-

The coaching sessions are often coded to ensure that the intervention is being delivered as intended.

-

Reference Protocols: Adapted from descriptions of the Parent-Implemented Language Intervention used in the FXLEARN trial and other studies by McDuffie, Abbeduto, and colleagues.[18][19][20][21][22][23]

Mandatory Visualizations

Caption: The mGluR5 signaling pathway and its dysregulation in Fragile X syndrome.

References

- 1. The Pathophysiology of Fragile X (and What It Teaches Us about Synapses) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role for metabotropic glutamate receptor 5 (mGluR5) in the pathogenesis of fragile X syndrome - PMC [pmc.ncbi.nlm.nih.gov]